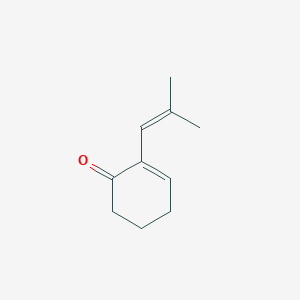
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a methylprop-1-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that utilize the aforementioned synthetic routes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a versatile intermediate in the synthesis of various chemical products.
Biology: The compound has been proposed as a potential fluorescence probe for natural compounds.
Medicine: It is used in the development of pharmaceuticals due to its unique chemical properties.
Industry: The compound is employed in the production of fragrances and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one involves its behavior as an efficient cheletropic trap for nitric oxide (NO) and nitrogen dioxide (NO2) radicals in the presence of oxygen . This results in the formation of EPR observable nitroxide and alkoxynitroxide, respectively . The molecular targets and pathways involved in this process include the interaction with NO and NO2 radicals, leading to the formation of stable products.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(2-Methylprop-1-en-1-yl)cyclohex-2-en-1-one include:
- L-p-mentha-1(6),8-dien-2-one
- 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione
- Carvone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. Its ability to act as a cheletropic trap for NO and NO2 radicals makes it particularly valuable in certain chemical and biological applications .
Propiedades
Número CAS |
66262-15-5 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2-(2-methylprop-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5,7H,3-4,6H2,1-2H3 |
Clave InChI |
DWDYRRKTPYJCJR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CCCCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



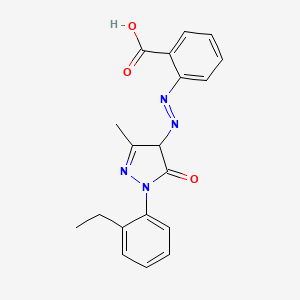

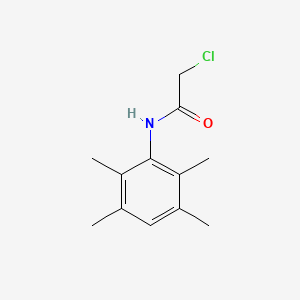
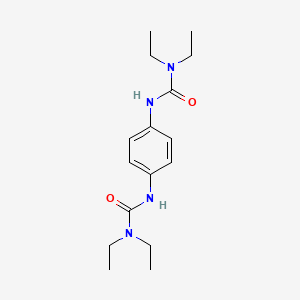
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
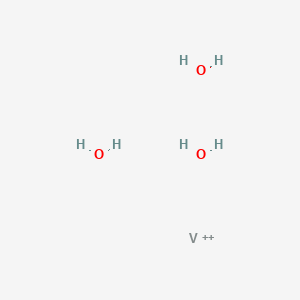
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
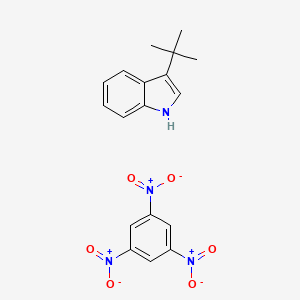

![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)


